molecular formula C12H12N2O2 B13601894 3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid

3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13601894
M. Wt: 216.24 g/mol
InChI Key: PTMAQEKNSGRYGK-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 4-ethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable catalyst to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrogenated derivatives, and oxidized carboxylic acids.

Scientific Research Applications

3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
  • 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its methyl, chloro, and bromo analogs.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)11-10(12(15)16)7-13-14-11/h3-7H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

PTMAQEKNSGRYGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O

Origin of Product

United States

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